Procaterol hydrochloride

Description

A long-acting beta-2-adrenergic receptor agonist.

Structure

3D Structure of Parent

Properties

IUPAC Name |

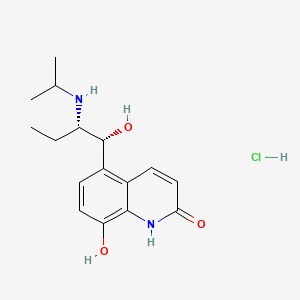

8-hydroxy-5-[1-hydroxy-2-(propan-2-ylamino)butyl]-1H-quinolin-2-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O3.ClH/c1-4-12(17-9(2)3)16(21)11-5-7-13(19)15-10(11)6-8-14(20)18-15;/h5-9,12,16-17,19,21H,4H2,1-3H3,(H,18,20);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEQDBKHAAWUCMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(C1=C2C=CC(=O)NC2=C(C=C1)O)O)NC(C)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.82 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59828-07-8, 62929-91-3 | |

| Record name | 8-Hydroxy-5-[1-hydroxy-2-[(1-methylethyl)amino]butyl]-2(1H)-quinolinone hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59828-07-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R*,S*)-(±)-8-hydroxy-5-[1-hydroxy-2-(isopropylamino)butyl]quinolin-2(1H)-one monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.948 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-depth Technical Guide: Procaterol Hydrochloride's β2-Adrenergic Receptor Selectivity and Affinity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the β2-adrenergic receptor (β2-AR) selectivity and affinity of procaterol (B1663013) hydrochloride. Procaterol is recognized as a potent and selective β2-AR agonist, a characteristic that is fundamental to its therapeutic efficacy as a bronchodilator in the management of asthma and chronic obstructive pulmonary disease (COPD).[1] This document details the quantitative data that establishes its receptor selectivity, the experimental methodologies used to derive this data, and the key signaling pathways involved.

Quantitative Data Summary: Receptor Affinity and Potency

Procaterol's high affinity for the β2-AR, coupled with a significantly lower affinity for β1-AR, is the basis for its therapeutic window, minimizing off-target cardiac effects.[1][2] The following tables summarize the binding affinity (Kp, Ki) and functional potency (pD2, ID50) of procaterol for β-adrenergic receptor subtypes.

Table 1: Procaterol Binding Affinity for β-Adrenergic Receptors

| Receptor Subtype | Parameter | Value (nM) | Species/Tissue | Reference |

| β1-Adrenergic Receptor | Kp | 4900 | Dog Coronary Artery | [2] |

| Kp | 3500 | Guinea-Pig Atria | [2] | |

| Kp | 4300 | Not Specified | [3] | |

| β2-Adrenergic Receptor | Kp | 8 | Rabbit Pulmonary Artery | [2] |

| Kp | 9 | Guinea-Pig Atria | [2] | |

| Kp | 8 | Not Specified | [3][4] | |

| β3-Adrenergic Receptor | - | Data Not Available | - |

Table 2: Procaterol Functional Potency at β-Adrenergic Receptors

| Assay Type | Parameter | Value | Species/Tissue | Reference |

| Isolated Organ Bath (Relaxation) | pD2 | Not Specified | Guinea Pig Trachea | [4] |

| Isolated Organ Bath (Inotropic Response) | pD2 (Right Atria) | 7.30 | Guinea Pig Atria | |

| Isolated Organ Bath (Inotropic Response) | pD2 (Left Atria) | 7.18 | Guinea Pig Atria | |

| Isolated Organ Bath (Inhibition of Contraction) | ID50 (vs. Acetylcholine) | 0.3 nM | Dog Trachea | [5] |

| Isolated Organ Bath (Inhibition of Contraction) | ID50 (vs. Histamine - phasic) | 0.15 nM | Dog Trachea | [5] |

| Isolated Organ Bath (Inhibition of Contraction) | ID50 (vs. Histamine - tonic) | 0.01 nM | Dog Trachea | [5] |

Note: pD2 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.

The data clearly demonstrates procaterol's significant selectivity for the β2-AR over the β1-AR. The selectivity ratio, calculated from the Kp values (Kp β1 / Kp β2), is approximately 612, highlighting its potent β2-agonist activity.[2]

Signaling Pathways and Experimental Workflows

The therapeutic effects of procaterol are mediated through the activation of the β2-adrenergic receptor and its downstream signaling cascade. The following diagrams illustrate this pathway and the experimental workflows used to characterize the drug's properties.

β2-Adrenergic Receptor Signaling Pathway

Procaterol binding to the β2-AR initiates a conformational change in the receptor, leading to the activation of the associated Gs protein. This triggers a cascade of intracellular events culminating in smooth muscle relaxation.

Experimental Workflow: Radioligand Binding Assay

Radioligand binding assays are crucial for determining the affinity of a drug for its receptor. A competitive binding assay, for instance, measures the ability of an unlabeled drug (procaterol) to displace a radiolabeled ligand from the receptor.

Logical Relationship of Procaterol's Selectivity

The therapeutic benefit of procaterol stems from its high selectivity for β2-AR over other β-adrenergic subtypes, primarily β1-AR, which are abundant in cardiac tissue.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the β2-adrenergic receptor selectivity and affinity of procaterol hydrochloride.

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of procaterol by measuring its ability to compete with a radiolabeled antagonist for binding to β-adrenergic receptors.

-

Materials:

-

Cell membranes expressing the human β1, β2, or β3-adrenergic receptor.

-

Radioligand: [3H]-Dihydroalprenolol ([3H]-DHA) or [125I]-Iodocyanopindolol ([125I]-CYP).

-

Unlabeled this compound.

-

Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

-

Wash Buffer (ice-cold).

-

Glass fiber filters.

-

Scintillation cocktail.

-

-

Procedure:

-

Membrane Preparation: Prepare cell membranes expressing the target receptor subtype.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Receptor membranes.

-

A fixed concentration of radioligand.

-

Increasing concentrations of unlabeled procaterol or vehicle for total and non-specific binding controls.

-

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Data Analysis:

-

Plot the percentage of specific binding against the log concentration of procaterol.

-

Determine the IC50 value (the concentration of procaterol that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

-

cAMP Accumulation Assay

This functional assay measures the ability of procaterol to stimulate the production of cyclic AMP (cAMP), a second messenger in the β2-AR signaling pathway.

-

Materials:

-

Whole cells expressing the human β1, β2, or β3-adrenergic receptor.

-

This compound.

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Cell culture medium.

-

cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen-based).

-

-

Procedure:

-

Cell Seeding: Seed cells into a 96- or 384-well plate and allow them to adhere overnight.

-

Pre-treatment: Pre-incubate the cells with a PDE inhibitor in serum-free medium for a short period (e.g., 15-30 minutes).

-

Agonist Stimulation: Add increasing concentrations of procaterol to the wells and incubate for a specified time (e.g., 30 minutes) at 37°C.

-

Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.

-

Data Analysis:

-

Plot the measured cAMP levels against the log concentration of procaterol.

-

Determine the EC50 value (the concentration of procaterol that produces 50% of the maximal response) using a sigmoidal dose-response curve fit.

-

-

Isolated Organ Bath Experiment (Guinea Pig Trachea)

This ex vivo assay assesses the functional potency of procaterol as a bronchodilator by measuring its ability to relax pre-contracted airway smooth muscle.

-

Materials:

-

Guinea pig trachea.

-

Krebs-Henseleit or Tyrode's physiological salt solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.

-

Contractile agent (e.g., histamine, carbachol, or potassium chloride).

-

This compound.

-

Organ bath apparatus with isometric force transducers.

-

-

Procedure:

-

Tissue Preparation: Isolate the trachea from a guinea pig and cut it into rings.

-

Mounting: Suspend the tracheal rings in organ baths containing the physiological salt solution under a resting tension.

-

Equilibration: Allow the tissues to equilibrate for a period (e.g., 60-90 minutes), with periodic washing.

-

Contraction: Induce a sustained contraction of the tracheal rings by adding a contractile agent to the bath.

-

Cumulative Concentration-Response Curve: Once a stable contraction is achieved, add increasing concentrations of procaterol cumulatively to the organ bath.

-

Recording: Record the relaxation of the tracheal rings as a change in isometric tension.

-

Data Analysis:

-

Express the relaxation at each procaterol concentration as a percentage of the maximal relaxation.

-

Plot the percentage of relaxation against the log concentration of procaterol.

-

Determine the pD2 value from the resulting concentration-response curve.

-

-

This in-depth guide provides a comprehensive foundation for understanding and evaluating the β2-adrenergic receptor selectivity and affinity of this compound. The presented data and methodologies are essential for researchers and professionals involved in the study and development of adrenergic drugs.

References

- 1. benchchem.com [benchchem.com]

- 2. Responses to the beta 2-selective agonist procaterol of vascular and atrial preparations with different functional beta-adrenoceptor populations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, beta2 adrenoceptor agonist (CAS 62929-91-3) | Abcam [abcam.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Relaxing actions of procaterol, a beta 2-adrenoceptor stimulant, on smooth muscle cells of the dog trachea - PubMed [pubmed.ncbi.nlm.nih.gov]

Procaterol Hydrochloride: A Comprehensive Technical Guide on its Synthesis and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and chemical properties of Procaterol (B1663013) hydrochloride, a potent β2-adrenergic receptor agonist used as a bronchodilator. This document details the synthetic routes, experimental protocols, and key physicochemical characteristics of the compound, presenting quantitative data in accessible formats and visualizing complex pathways and workflows.

Chemical Properties of Procaterol Hydrochloride

This compound is a white to pale yellowish-white crystalline powder.[1][2] It is known to be sensitive to light and is susceptible to auto-oxidation.[1] The stability of this compound in solution is influenced by pH, temperature, and light exposure, with greater stability observed in acidic conditions.[3]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₂N₂O₃·HCl | [4] |

| Molecular Weight | 326.82 g/mol | [4] |

| Melting Point | Approx. 195°C (with decomposition) | [1][2] |

| Appearance | White to pale yellowish-white crystalline powder | [1][2] |

| Solubility | Soluble in water and methanol; slightly soluble in ethanol; practically insoluble in diethyl ether. | [1][2] |

| pH of 1% Aqueous Solution | 4.0 - 5.0 | [1][2] |

| pKa | Data not available in the reviewed literature. |

Stability

This compound exhibits instability under certain conditions. It is sensitive to light and should be stored in light-resistant containers.[1][3] The compound is also susceptible to oxidation. In aqueous solutions, its stability is pH-dependent, with increased degradation as the pH rises.[3] Forced degradation studies are crucial to identify potential degradation products and establish appropriate storage and handling conditions.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from 8-hydroxycarbostyril. The general synthetic scheme involves acylation, amination, and reduction, followed by salt formation.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

The following protocol is a detailed method for the synthesis of this compound.

Step 1: Acylation of 8-Hydroxycarbostyril

-

Reactants: 8-Hydroxycarbostyril, 2-bromobutyric acid chloride, and a Lewis acid catalyst (e.g., aluminum chloride).

-

Procedure: 8-Hydroxycarbostyril is acylated at the C5 position with 2-bromobutyric acid chloride in the presence of a Lewis acid.

-

Reaction Conditions: The reaction is typically carried out in an inert solvent.

Step 2: Amination

-

Reactant: The product from Step 1 and isopropylamine.

-

Procedure: The brominated intermediate is reacted with isopropylamine to introduce the isopropylamino group.

-

Reaction Conditions: This step is generally performed in a suitable solvent at a controlled temperature to favor the desired substitution.

Step 3: Reduction of the Carbonyl Group

-

Reactant: The aminoketone intermediate from Step 2.

-

Reducing Agent: Sodium borohydride (B1222165) is a common reducing agent for this step.

-

Procedure: The carbonyl group of the aminoketone is selectively reduced to a hydroxyl group, yielding procaterol base.

-

Reaction Conditions: The reduction is typically carried out in an alcoholic solvent.

Step 4: Formation of the Hydrochloride Salt

-

Reactant: Procaterol base.

-

Reagent: Hydrochloric acid.

-

Procedure: The procaterol base is treated with hydrochloric acid in a suitable solvent to precipitate the hydrochloride salt.

-

Purification: The final product is purified by recrystallization to obtain high-purity this compound.

Mechanism of Action: Signaling Pathway

Procaterol is a selective β2-adrenergic receptor agonist.[5] Its therapeutic effect as a bronchodilator is mediated through the stimulation of β2-adrenergic receptors on the smooth muscle cells of the airways.[5] This interaction initiates a downstream signaling cascade that results in muscle relaxation and bronchodilation.

Caption: β2-Adrenergic receptor signaling pathway.

The binding of procaterol to the β2-adrenergic receptor leads to a conformational change in the receptor, which in turn activates the associated heterotrimeric Gs protein. The activated Gs protein exchanges GDP for GTP and its α-subunit dissociates to activate adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP). The increased intracellular concentration of cAMP activates Protein Kinase A (PKA). PKA then phosphorylates various intracellular proteins, leading to a decrease in intracellular calcium levels and the inactivation of myosin light chain kinase, ultimately resulting in the relaxation of airway smooth muscle and bronchodilation.

References

An In-Depth Technical Guide to the In-Vitro Anti-Inflammatory Effects of Procaterol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Procaterol (B1663013) hydrochloride, a potent and selective β2-adrenergic receptor agonist, is widely recognized for its efficacy as a bronchodilator in the management of asthma and chronic obstructive pulmonary disease (COPD).[1][2][3] Beyond its established role in relaxing airway smooth muscle, a substantial body of in-vitro evidence has illuminated its significant anti-inflammatory properties.[1][4][5] This technical guide provides a comprehensive overview of the molecular mechanisms underlying these effects, supported by quantitative data from key studies. Detailed experimental protocols for principal assays are provided, and core signaling pathways are visualized to facilitate a thorough understanding of procaterol's multimodal action. This document is intended to serve as a valuable resource for professionals investigating novel therapeutic applications of procaterol and other β2-agonists in inflammatory diseases.

Mechanism of Action: β2-Adrenergic Receptor-Mediated Anti-Inflammation

Procaterol exerts its anti-inflammatory effects primarily through the activation of β2-adrenergic receptors present on the surface of various immune and structural cells, including bronchial epithelial cells and monocytes.[1][6] This activation initiates a well-defined signaling cascade that suppresses the expression and release of pro-inflammatory mediators.[1]

The canonical signaling pathway involves the following key steps:

-

Receptor Binding and G-Protein Activation: Procaterol binds to the β2-adrenergic receptor, a G-protein coupled receptor (GPCR), leading to the activation of the stimulatory G-protein, Gs.[1]

-

Adenylate Cyclase Activation and cAMP Production: The activated Gs protein stimulates the enzyme adenylate cyclase, which catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[1][7]

-

Protein Kinase A (PKA) Activation: The subsequent elevation in intracellular cAMP levels activates Protein Kinase A (PKA).[1]

This primary pathway leads to a broad spectrum of anti-inflammatory effects by modulating downstream signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are central regulators of inflammation.[4][5][8]

Data Presentation: Quantitative Effects of Procaterol

The anti-inflammatory efficacy of procaterol has been quantified in various in-vitro models. The following tables summarize key findings on its inhibitory effects on pro-inflammatory mediators and cell adhesion molecules.

Table 1: Inhibition of Pro-Inflammatory Cytokine and Chemokine Release by Procaterol Hydrochloride

| Cell Line/Type | Mediator | Stimulus | Procaterol Concentration | Observed Effect | Reference |

| Human Monocytes | TNF-α | LPS (250 ng/mL) | 57.8 nM | IC50 | [9] |

| THP-1, Human Monocytes | MDC/CCL22 | - | 10⁻¹⁰ - 10⁻⁷ M | Significant Inhibition | [4][5] |

| THP-1, Human Monocytes | I-309/CCL1 | - | 10⁻¹⁰ - 10⁻⁷ M | Significant Inhibition | [5] |

| BEAS-2B | TARC/CCL17 | - | 10⁻¹⁰ - 10⁻⁷ M | Significant Inhibition | [5] |

| BEAS-2B | RANTES/CCL5 | Poly I:C (10 µg/mL) | Dose-dependent | Significant Suppression | [8] |

| BEAS-2B | IP-10/CXCL10 | Poly I:C (10 µg/mL) | Dose-dependent | Significant Suppression | [8] |

| Bronchial Epithelial Cells | GM-CSF | - | - | Inhibition | [6] |

| Bronchial Epithelial Cells | IL-8 | - | - | Inhibition | [6] |

IC50: Half maximal inhibitory concentration; LPS: Lipopolysaccharide; Poly I:C: Polyinosinic:polycytidylic acid; TNF-α: Tumor Necrosis Factor-alpha; MDC: Macrophage-Derived Chemokine; TARC: Thymus and Activation-Regulated Chemokine; RANTES: Regulated on Activation, Normal T cell Expressed and Secreted; IP-10: Interferon-gamma-inducible protein 10; GM-CSF: Granulocyte-Macrophage Colony-Stimulating Factor; IL-8: Interleukin-8.

Table 2: Effect of this compound on Adhesion Molecule Expression

| Cell Line/Type | Adhesion Molecule | Stimulus | Procaterol Concentration | Observed Effect | Reference |

| Normal Human Lung Fibroblasts (NHLF) | ICAM-1 | TNF-α | 10⁻⁸ M | Significant Inhibition | [10] |

| Normal Human Lung Fibroblasts (NHLF) | VCAM-1 | TNF-α | 10⁻⁸ M | Significant Inhibition | [10] |

ICAM-1: Intercellular Adhesion Molecule-1; VCAM-1: Vascular Cell Adhesion Molecule-1; TNF-α: Tumor Necrosis Factor-alpha.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments used to determine the in-vitro anti-inflammatory effects of procaterol.

Protocol 1: Cytokine and Chemokine Release Assay via ELISA

This protocol assesses the ability of procaterol to inhibit the production of pro-inflammatory cytokines and chemokines from stimulated human cells.

1. Cell Culture:

-

Cell Lines: Use human bronchial epithelial cells (BEAS-2B) or human monocytic cells (THP-1).[4]

-

Culture Medium: Culture BEAS-2B cells in DMEM/F12 medium and THP-1 cells in RPMI-1640 medium.[1][4] Both should be supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[4]

-

Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO₂ until they reach 80-90% confluency.[1][4]

2. Experimental Procedure:

-

Seeding: Seed cells in 12-well or 24-well plates at an appropriate density (e.g., 1 x 10⁶ cells/mL for THP-1).[4]

-

Pre-treatment: Prepare stock solutions of this compound in sterile water or PBS. Pre-incubate the cells with various concentrations of procaterol (e.g., 10⁻¹⁰ M to 10⁻⁷ M) for 1 hour. Include a vehicle-only control.[1][4]

-

Stimulation: Add the pro-inflammatory stimulus to the culture medium. Common stimuli include Lipopolysaccharide (LPS) (e.g., 1 µg/mL), a combination of IL-1β and TNF-α, or poly I:C (10 µg/mL).[1][4][8]

-

Incubation: Incubate the plates for a specified period, typically 12 to 24 hours, depending on the mediator being measured.[1][8]

3. Sample Collection and Analysis:

-

Supernatant Collection: After incubation, collect the cell culture supernatant.[1]

-

ELISA: Quantify the concentrations of secreted cytokines and chemokines (e.g., IL-8, RANTES, TNF-α) in the supernatant using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.[1][7]

4. Data Analysis:

-

Calculate the percentage inhibition of cytokine/chemokine release by procaterol at each concentration relative to the stimulated control (no procaterol).

-

Determine the IC50 value, where applicable, using non-linear regression analysis.[1]

Protocol 2: Western Blot Analysis for Signaling Pathway Investigation

This method is used to analyze the effect of procaterol on the phosphorylation status of key proteins in inflammatory signaling pathways like MAPK.[4][8]

1. Cell Treatment and Lysis:

-

Culture and treat cells with procaterol and/or a stimulus as described in Protocol 1.

-

After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

2. Protein Quantification:

-

Determine the protein concentration of the cell lysates using a standard method, such as the Bradford or BCA assay.

3. SDS-PAGE and Protein Transfer:

-

Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

4. Immunoblotting:

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated forms of target proteins (e.g., phospho-ERK, phospho-JNK, phospho-p38) overnight at 4°C.[8] Also, probe for total protein levels as a loading control.

-

Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

5. Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to the total protein levels to determine the effect of procaterol.

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key mechanisms and experimental processes discussed.

Caption: Canonical β2-adrenergic receptor signaling pathway initiated by Procaterol.

Caption: Experimental workflow for in-vitro analysis of Procaterol's effect.

Caption: Modulation of MAPK and NF-κB pathways by Procaterol.

Conclusion

The evidence strongly supports the role of this compound as a therapeutic agent with significant anti-inflammatory properties that complement its well-established bronchodilatory function.[1] Its ability to inhibit a wide array of pro-inflammatory mediators is primarily mediated through the β2-adrenoceptor-cAMP pathway, which in turn suppresses critical inflammatory signaling cascades involving NF-κB and MAPKs.[5][8] A thorough understanding of these mechanisms, as detailed in this guide, is crucial for leveraging its full therapeutic potential in the management of chronic inflammatory airway diseases and for exploring its application in other inflammatory conditions.

References

- 1. benchchem.com [benchchem.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Procaterol : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]

- 4. benchchem.com [benchchem.com]

- 5. Effect of procaterol on Th2-related chemokines production in human monocyte and bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound - LKT Labs [lktlabs.com]

- 7. benchchem.com [benchchem.com]

- 8. Suppressive effects of procaterol on expression of IP-10/CXCL 10 and RANTES/CCL 5 by bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. karger.com [karger.com]

Early-phase clinical studies of Procaterol hydrochloride for asthma

An In-depth Technical Guide to Early-Phase Clinical Studies of Procaterol (B1663013) Hydrochloride for Asthma

Introduction

Procaterol hydrochloride is a potent, long-acting, and selective β2-adrenergic receptor agonist developed for the management of reversible bronchospastic diseases such as bronchial asthma and chronic obstructive pulmonary disease (COPD).[1] As a sympathomimetic bronchodilator, its primary mechanism involves the relaxation of bronchial smooth muscle, leading to improved airflow.[2][3] This technical guide provides a comprehensive overview of the early-phase clinical studies of this compound, focusing on its mechanism of action, pharmacokinetic and pharmacodynamic profiles, safety, and the experimental designs used to evaluate its clinical utility. The content is tailored for researchers, scientists, and professionals involved in drug development.

Mechanism of Action and Signaling Pathway

Procaterol exerts its therapeutic effect by selectively stimulating β2-adrenergic receptors located on the surface of bronchial smooth muscle cells.[2] This interaction initiates a cascade of intracellular events designed to induce muscle relaxation. Upon binding, the receptor activates a stimulatory G-protein (Gs), which in turn activates the enzyme adenylyl cyclase.[4] Adenylyl cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[4] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[4] PKA then phosphorylates several target proteins, most notably inhibiting myosin light chain kinase (MLCK) and reducing intracellular calcium concentrations, which collectively result in the relaxation of the bronchial smooth muscle and subsequent bronchodilation.[4]

Pharmacokinetic Profile

Early-phase studies in healthy adult subjects were crucial for characterizing the absorption, distribution, metabolism, and excretion (ADME) of procaterol. Due to the low therapeutic doses, highly sensitive analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) were required to determine its pharmacokinetic profile.[5][6]

Absorption: Procaterol is well-absorbed after oral administration, with peak plasma concentrations (Tmax) reached at approximately 1.4 hours.[2][5]

Metabolism: The drug is primarily metabolized in the liver.[2] The main metabolic pathway is glucuronide conjugation of its optical isomers, forming metabolites DM-251 and DM-252.[5] A smaller fraction is metabolized to desisopropyl procaterol.[2][7]

Excretion: Procaterol and its metabolites are excreted in the urine. Following a single 50 µg oral dose, approximately 15.7% is excreted as the unchanged drug, 23.6% as glucuronide metabolites, and 0.48% as desisopropyl procaterol within 24 hours.[5][7]

Dose Proportionality: A study investigating single oral doses of 25, 50, 75, and 100 µg in healthy subjects found that the pharmacokinetics of procaterol are proportional to the dose over this range. Dose-normalized Cmax and AUC values were similar across all dosage levels.[8]

Table 1: Pharmacokinetic Parameters of Oral this compound in Healthy Adults

| Parameter | Value | Reference |

|---|---|---|

| Time to Peak Plasma Concentration (Tmax) | ~1.44 hours | [5] |

| Peak Plasma Concentration (Cmax) from 50 µg dose | 136.4 pg/mL | [5] |

| Apparent Terminal Elimination Half-Life (t½) | ~3.83 hours | [2][5] |

| Urinary Excretion (24h, % of dose) | ||

| Unchanged Procaterol | 15.7% | [5] |

| Glucuronide Metabolites | 23.6% | [7] |

| Desisopropyl Procaterol | 0.48% |[7] |

Clinical Efficacy and Pharmacodynamics

The bronchodilatory efficacy of procaterol has been evaluated in patients with asthma using various formulations. The primary pharmacodynamic endpoint in these studies is typically the Forced Expiratory Volume in one second (FEV1).

Inhaled Procaterol: A double-blind, placebo-controlled multiclinic study evaluated a procaterol metered-dose inhaler (MDI) in patients with mild to moderate asthma.[9] Both low (one inhalation, 10 µg) and high (two inhalations, 20 µg) doses produced significantly greater improvements in pulmonary function tests (PFTs) compared to placebo for up to seven hours.[9] The high-dose group demonstrated a mean FEV1 increase of 35% at week two, with a rapid onset and sustained duration of action.[9]

Oral Procaterol: In a placebo-controlled study with patients aged 18 to 55, oral doses of 0.05 mg and 0.10 mg administered twice daily also showed significant improvement in pulmonary function.[10] Bronchodilation was evident within 30 minutes, peaked at 2 hours, and FEV1 remained above baseline values even 8 hours after the 0.10 mg dose.[10] A study in asthmatic children found that a 1.5 µg/kg oral dose produced a more sustained bronchodilation effect compared to lower doses.[11]

Table 2: Efficacy of Inhaled this compound in Patients with Asthma

| Study Parameter | Low Dose (10 µg) | High Dose (20 µg) | Placebo | Reference |

|---|---|---|---|---|

| Mean % Increase in FEV1 (at Week 2) | 29% | 35% | Not specified | [9] |

| Duration of Significant Bronchodilation | Up to 7 hours | Up to 7 hours | N/A |[9] |

Table 3: Efficacy of Oral this compound in Patients with Asthma

| Study Parameter | 0.05 mg BID | 0.10 mg BID | Placebo | Reference |

|---|---|---|---|---|

| Peak Effect on Bronchodilation | Significant (p<0.05) | More effective (p<0.05) | N/A | [10] |

| Time to Onset | 30 minutes | 30 minutes | N/A | [10] |

| Duration of Action (FEV1 > Baseline) | Not specified | > 8 hours | N/A |[10] |

Safety and Tolerability Profile

The safety and tolerability of a drug are critical components of early-phase clinical assessment.[12] In clinical trials, procaterol was generally well-tolerated.

Common Adverse Events: The most frequently reported side effects were tremor and nervousness.[9][10] These events were typically mild, transient, occurred early in treatment, and showed a dose-related frequency.[10] Other reported effects include palpitations, headache, and nausea.[1][2]

Cardiovascular and Systemic Effects: In the key early-phase studies, procaterol had no significant effect on electrocardiograms, heart rate, or blood pressure at the doses tested.[9][10] However, as a β2-agonist, there is a potential risk for significant hypokalemia and increased heart rate, particularly at higher doses or in sensitive individuals.[2]

Table 4: Reported Adverse Events in Early-Phase Procaterol Studies

| Adverse Event | Frequency/Nature | Reference |

|---|---|---|

| Tremor | Most frequent, dose-related, mild, and transient | [9][10] |

| Nervousness | Frequent, dose-related, mild, and transient | [10] |

| Palpitations | Reported | [2] |

| ECG, Heart Rate, Blood Pressure | No significant drug-related changes noted |[9][10] |

Experimental Protocols and Study Designs

The evaluation of this compound utilized robust clinical trial designs to establish its efficacy, safety, and pharmacokinetic properties.

Protocol 1: Randomized, Double-Blind, Placebo-Controlled Efficacy and Safety Trial

This design is the gold standard for establishing the therapeutic efficacy of a new intervention.

-

Objective: To evaluate the bronchodilatory efficacy and safety of procaterol compared to placebo in patients with stable, mild-to-moderate asthma.

-

Design: A multicenter, randomized, double-blind, parallel-group or crossover study.[9][10]

-

Patient Population: Adult and adolescent patients with a documented history of reversible airway obstruction.[9]

-

Methodology: Following a washout period, patients are randomized to receive procaterol (e.g., 0.05 mg or 0.10 mg orally BID) or a matching placebo for a defined treatment period (e.g., 2 weeks).[10]

-

Key Assessments:

-

Efficacy: Spirometry (FEV1, FVC, PEF) is performed at baseline and at multiple time points post-dose (e.g., 0.5, 1, 2, 4, 6, 8 hours) on day 1 and at the end of the treatment period.[10]

-

Safety: Adverse events are recorded throughout the study. Vital signs and ECGs are monitored at each visit.[9][10]

-

Protocol 2: Pharmacokinetic Dose-Proportionality Study

This type of study is essential for understanding how the body processes the drug at different dose levels.

-

Objective: To determine the pharmacokinetics and assess dose proportionality of single oral doses of procaterol.[8]

-

Design: A single-center, open-label, randomized, crossover study.[8]

-

Methodology: Subjects receive single ascending doses of procaterol (e.g., 25, 50, 75, 100 µg) in a randomized sequence, with a sufficient washout period between doses.[8]

-

Key Assessments:

-

Sample Collection: Serial blood samples are collected over a specified period (e.g., 16 hours) and quantitative urine collection is performed (e.g., for 48 hours) after each dose.[8]

-

Bioanalysis: Plasma and urine concentrations of procaterol and its metabolites are determined using a validated LC-MS/MS method.[5]

-

Data Analysis: Key pharmacokinetic parameters (Cmax, Tmax, AUC, t½, renal clearance) are calculated and analyzed for dose proportionality.[8]

-

Conclusion

The early-phase clinical studies of this compound successfully established its profile as an effective, rapid-acting, and long-lasting bronchodilator for the treatment of asthma. Pharmacokinetic assessments demonstrated dose-proportional exposure, providing a predictable basis for dosing. The safety profile was acceptable, with the most common adverse events being mild and transient tremors. These foundational studies, employing rigorous experimental designs, provided the necessary evidence to support the further development and clinical use of procaterol as a valuable therapeutic option for patients with obstructive airway diseases.

References

- 1. m.youtube.com [m.youtube.com]

- 2. mims.com [mims.com]

- 3. Procaterol : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]

- 4. What is the mechanism of Reproterol Hydrochloride? [synapse.patsnap.com]

- 5. Pharmacokinetic study of the oral administration of this compound hydrate 50 µg in healthy adult Japanese men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. verification.fda.gov.ph [verification.fda.gov.ph]

- 8. Clinical pharmacokinetics of procaterol: dose proportionality after administration of single oral doses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Procaterol metered-dose inhaler: a multiclinic study evaluating the efficacy and safety in patients with asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A placebo-controlled trial of procaterol: a new long-acting oral beta 2-agonist in bronchial asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. c-path.org [c-path.org]

The Genesis of a Potent Bronchodilator: An In-depth Technical Guide to the Discovery and Development of Procaterol Hydrochloride

For Immediate Release

This technical guide provides a comprehensive overview of the discovery and development of Procaterol (B1663013) hydrochloride, a potent and selective β2-adrenergic receptor agonist. Designed for researchers, scientists, and drug development professionals, this document details the journey from initial synthesis to clinical application, highlighting key experimental data and methodologies that defined its therapeutic profile.

Executive Summary

Procaterol hydrochloride, developed by Otsuka Pharmaceutical Co., Ltd., emerged from a dedicated research program in the 1970s aimed at creating a new generation of bronchodilators with high selectivity for β2-adrenergic receptors and a prolonged duration of action.[1] Patented in 1974 and introduced for medical use in 1980, procaterol established itself as a valuable therapeutic agent for patients with asthma and other obstructive airway diseases.[1] This guide traces its origins, from the foundational structure-activity relationship studies to the extensive preclinical and clinical evaluations that established its efficacy and safety.

Discovery and Initial Synthesis

The quest for a more effective and selective bronchodilator led researchers at Otsuka Pharmaceutical, including S. Yoshizaki and colleagues, to explore a series of sympathomimetic amines featuring a carbostyril (2(1H)-quinolinone) nucleus.[2] This novel chemical scaffold was hypothesized to mimic the catechol group of endogenous adrenergic agents while offering unique pharmacological properties.

Structure-Activity Relationship (SAR) Studies

Systematic modifications of the carbostyril structure were undertaken to optimize its interaction with adrenergic receptors. Key findings from these early SAR studies revealed:

-

The Carbostyril Nucleus: The 8-hydroxycarbostyril moiety was identified as a critical component for potent bronchodilator activity.[2]

-

The Aminoalkyl Side Chain: The nature of the substituent on the amino group and the length of the alkyl chain were found to be crucial for β2-selectivity. The isopropylamino group, in particular, conferred a high degree of selectivity for β2- over β1-adrenergic receptors.[3]

-

Stereochemistry: The erythro configuration of the two chiral centers in the side chain was determined to be the more active isomeric form.[2]

These studies culminated in the identification of (±)-erythro-8-Hydroxy-5-[1-hydroxy-2-(isopropylamino)butyl]carbostyril, later named Procaterol, as the most promising candidate for further development.[2]

Synthesis Pathway

A common synthetic route to this compound involves the following key steps:

Mechanism of Action

Procaterol exerts its therapeutic effect through selective agonism at β2-adrenergic receptors, which are predominantly located on the smooth muscle cells of the bronchial airways.[4][5]

Signaling Pathway

The binding of Procaterol to the β2-adrenergic receptor initiates a Gs protein-coupled signaling cascade:

This increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream targets. The net effect is a decrease in intracellular calcium levels and the inhibition of myosin light chain kinase, resulting in the relaxation of bronchial smooth muscle and subsequent bronchodilation.[6]

Preclinical Development

Extensive preclinical studies were conducted to characterize the pharmacological and toxicological profile of this compound.

In Vitro Studies

Experimental Protocol: Guinea Pig Tracheal Smooth Muscle Relaxation

-

Tissue Preparation: Tracheal chains were isolated from male Hartley guinea pigs and suspended in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 and 5% CO2.

-

Contraction Induction: The tracheal chains were contracted with a submaximal concentration of a spasmogen, such as histamine (B1213489) or acetylcholine.

-

Drug Administration: Cumulative concentrations of this compound were added to the organ bath, and the relaxation response was measured isometrically.

-

Data Analysis: Concentration-response curves were constructed to determine the potency (EC50) of Procaterol.

These studies demonstrated that Procaterol is a highly potent β2-agonist, exhibiting a significantly greater affinity for tracheal (β2) receptors than for cardiac (β1) receptors, indicating a high degree of selectivity.[7]

In Vivo Studies

Experimental Protocol: Murine Model of Allergic Asthma

-

Sensitization: BALB/c mice were sensitized by intraperitoneal injection of ovalbumin (OVA) emulsified in aluminum hydroxide (B78521) gel.[8]

-

Challenge: Sensitized mice were challenged with aerosolized OVA to induce an asthmatic response.[8]

-

Drug Administration: this compound was administered orally at various doses prior to the OVA challenge.[8]

-

Assessment of Airway Response: Airway hyperresponsiveness was measured using techniques such as whole-body plethysmography to assess changes in airway resistance in response to a bronchoconstrictor agent (e.g., acetylcholine). Bronchoalveolar lavage (BAL) fluid was collected to quantify inflammatory cell infiltration, particularly eosinophils.[8]

In these models, Procaterol was shown to effectively inhibit bronchoconstriction and reduce eosinophil infiltration into the airways, demonstrating both bronchodilator and anti-inflammatory properties.[8]

Clinical Development

The clinical development program for this compound was designed to evaluate its pharmacokinetics, efficacy, and safety in healthy volunteers and patients with obstructive airway diseases.

Pharmacokinetics

Human pharmacokinetic studies revealed that Procaterol is rapidly absorbed after oral administration.[9][10] The primary route of elimination is through hepatic metabolism, with a significant portion of the drug being conjugated to glucuronides.[10][11]

| Parameter | Oral Administration (50 µg) | Reference(s) |

| Tmax (Time to Peak Plasma Concentration) | ~1.44 hours | [10][11] |

| Cmax (Peak Plasma Concentration) | ~136.4 pg/mL | [10][11] |

| t1/2 (Elimination Half-life) | ~3.83 hours | [10][11] |

| Renal Clearance | ~163 mL/min | [9] |

| Apparent Oral Plasma Clearance | ~988 mL/min | [9] |

| Urinary Excretion (24h, unchanged) | ~15.7% | [10][11] |

Table 1: Pharmacokinetic Parameters of Oral this compound in Healthy Adults

Clinical Efficacy

Numerous clinical trials have demonstrated the efficacy of Procaterol in treating asthma and chronic obstructive pulmonary disease (COPD).

Experimental Protocol: Double-Blind, Placebo-Controlled Trial in Asthma

-

Patient Population: Adult patients with a documented history of reversible airway disease.

-

Study Design: A randomized, double-blind, placebo-controlled, crossover or parallel-group design.

-

Intervention: Patients received single or multiple doses of this compound (oral or inhaled formulations) or a matching placebo.[1][12]

-

Efficacy Assessment: The primary efficacy endpoint was the change in Forced Expiratory Volume in one second (FEV1). Measurements were typically taken at baseline and at multiple time points post-dose (e.g., 15, 30, 60, 120, 240, 360, and 480 minutes) to assess the onset and duration of action.[13][14] Secondary endpoints often included Forced Vital Capacity (FVC), peak expiratory flow rate (PEFR), and patient-reported outcomes.[15]

-

Statistical Analysis: Analysis of variance (ANOVA) was commonly used to compare the treatment effects between Procaterol and placebo.[12]

These trials consistently showed that Procaterol produced statistically significant improvements in FEV1 compared to placebo, with a rapid onset of action and a duration of effect lasting up to 8 hours or more.[7][16]

| Study Population | Formulation | Dose | Key Efficacy Outcome (vs. Placebo) | Reference(s) |

| Adult Asthmatics | Oral Tablet | 50 µg | Significant increase in FEV1 | [7] |

| Adult Asthmatics | Metered-Dose Inhaler | 20 µg | Rapid and significant improvement in FEV1, V50, and V25 | |

| Pediatric Asthmatics | Inhalation | 10 µg | Significant improvement in FEV1, V50, and V25 for up to 6-10 hours | |

| Adult Asthmatics | Dry Powder Inhaler | 20 µg | Bioequivalent to Metered-Dose Inhaler in FEV1 improvement | [12][13] |

Table 2: Summary of Key Clinical Efficacy Data for this compound

Safety and Tolerability

The most commonly reported adverse events associated with Procaterol are consistent with its class as a β2-agonist and include tremor and palpitations. These effects are generally mild, transient, and dose-dependent. Clinical trials have not shown significant adverse effects on cardiovascular parameters or clinical laboratory tests at therapeutic doses.

Formulation Development

Since its initial launch as an oral tablet in 1980, various formulations of Procaterol have been developed to meet diverse patient needs.[1] These include oral solutions, a metered-dose inhaler (MDI), and a dry powder inhaler (DPI).[17][18][19] The development of inhaled formulations aimed to deliver the drug directly to the lungs, allowing for lower doses and a potentially faster onset of action with reduced systemic side effects. Bioequivalence studies have confirmed that newer formulations, such as the DPI, provide comparable efficacy to the established MDI.[12][13]

Conclusion

The discovery and development of this compound represent a significant advancement in the pharmacological management of obstructive airway diseases. Through a rigorous process of chemical synthesis, structure-activity relationship optimization, and comprehensive preclinical and clinical evaluation, Otsuka Pharmaceutical Co., Ltd. successfully brought a potent, selective, and long-acting β2-adrenergic agonist to patients worldwide. Its well-characterized mechanism of action, favorable pharmacokinetic profile, and proven clinical efficacy and safety have established Procaterol as an important therapeutic option for the relief of bronchospasm.

References

- 1. Evaluation of Bioequivalence Between the New this compound Hydrate Dry Powder Inhaler and the Approved Dry Powder Inhaler in Patients With Asthma in a Randomized, Double‐Blind, Double‐Dummy, Crossover Comparison Study: A Phase 3 Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | Adrenergic β2 Receptors | Tocris Bioscience [tocris.com]

- 3. Synthesis and pharmacological evaluation of 7-substituted procaterol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Procaterol | C16H22N2O3 | CID 688563 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | C16H23ClN2O3 | CID 16219912 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Preferable inotropic action of procaterol, a potent bronchodilator, on impaired diaphragmatic contractility in an intraabdominal septic model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A comparative study of a new selective beta 2-adrenoceptor agonist, procaterol and salbutamol in asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effect of procaterol, a beta(2) selective adrenergic receptor agonist, on airway inflammation and hyperresponsiveness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Clinical pharmacokinetics and relative bioavailability of oral procaterol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacokinetic study of the oral administration of this compound hydrate 50 µg in healthy adult Japanese men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Pharmacodynamic study of this compound dry powder inhaler: evaluation of pharmacodynamic equivalence between this compound dry powder inhaler and this compound metered-dose inhaler in asthma patients in a randomized, double-dummy, double-blind crossover manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Evaluation of Bioequivalence Between the New this compound Hydrate Dry Powder Inhaler and the Approved Dry Powder Inhaler in Patients With Asthma in a Randomized, Double-Blind, Double-Dummy, Crossover Comparison Study: A Phase 3 Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. ClinicalTrials.gov [clinicaltrials.gov]

- 16. Possible site of bronchodilation due to inhaled procaterol aerosol in asthmatic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. jmpas.com [jmpas.com]

- 18. pharmatutor.org [pharmatutor.org]

- 19. Otsuka Pharmaceutical Files for Application of New Dry Powder Inhaler Product from the Meptin Brand|January 11, 2013|News Releases | Otsuka Pharmaceutical Co., Ltd. [otsuka.co.jp]

Procaterol Hydrochloride and its Role in Cyclic AMP Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Procaterol (B1663013) hydrochloride is a potent and selective β2-adrenergic receptor agonist utilized clinically for its bronchodilatory effects in the management of respiratory conditions such as asthma. Its therapeutic action is intrinsically linked to its ability to modulate the cyclic AMP (cAMP) signaling pathway. This technical guide provides an in-depth exploration of the molecular mechanisms by which procaterol hydrochloride exerts its effects, focusing on its interaction with the β2-adrenergic receptor and the subsequent activation of the cAMP cascade. This document details the key components of this signaling pathway, presents quantitative data on procaterol's binding affinity and efficacy, and provides comprehensive experimental protocols for the assessment of cAMP accumulation. The included diagrams offer a visual representation of the signaling cascade and a typical experimental workflow for studying procaterol's effects.

Introduction

The cyclic AMP (cAMP) signaling pathway is a ubiquitous and essential signal transduction cascade that governs a multitude of physiological processes.[1] At the heart of this pathway lies the production of the second messenger, cAMP, primarily through the activation of adenylyl cyclase by G-protein coupled receptors (GPCRs). The β2-adrenergic receptor, a member of the GPCR superfamily, plays a pivotal role in regulating smooth muscle relaxation, particularly in the bronchial airways.

This compound is a direct-acting sympathomimetic amine and a selective β2-adrenergic receptor agonist.[2] Its clinical efficacy as a bronchodilator stems from its ability to bind to and activate β2-adrenergic receptors on airway smooth muscle cells, leading to an increase in intracellular cAMP levels and subsequent muscle relaxation.[3] Understanding the precise molecular interactions and the downstream consequences of this compound's engagement with the cAMP pathway is paramount for the development of novel and improved therapeutic strategies for respiratory diseases.

The Cyclic AMP Signaling Pathway

The canonical cAMP signaling pathway initiated by this compound involves a series of well-defined molecular events:

-

Receptor Binding: this compound binds to the extracellular domain of the β2-adrenergic receptor, a Gs protein-coupled receptor.[1]

-

G-Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The Gαs subunit dissociates from the Gβγ dimer and exchanges GDP for GTP.[1]

-

Adenylyl Cyclase Activation: The activated Gαs subunit then binds to and activates adenylyl cyclase, a membrane-bound enzyme.

-

cAMP Synthesis: Activated adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP.[1]

-

Protein Kinase A (PKA) Activation: The accumulation of intracellular cAMP leads to the activation of Protein Kinase A (PKA).[1]

-

Downstream Phosphorylation: PKA, a serine/threonine kinase, phosphorylates various downstream target proteins, which in the context of bronchial smooth muscle cells, results in muscle relaxation and bronchodilation.

-

Signal Termination: The signaling cascade is terminated by the hydrolysis of cAMP to AMP by enzymes called phosphodiesterases (PDEs).[1]

Quantitative Data

| Compound | Parameter | Receptor/System | Value | Reference |

| Procaterol HCl | Kp | β2-Adrenergic Receptor | 8 nM | [3] |

Note: Kp represents the dissociation constant, a measure of the affinity of a ligand for a receptor. A lower Kp value indicates a higher binding affinity.

Experimental Protocols

The quantification of intracellular cAMP levels in response to this compound stimulation is a fundamental aspect of studying its mechanism of action. Several robust and sensitive assay formats are available for this purpose. Below are detailed methodologies for commonly employed cAMP accumulation assays.

cAMP Accumulation Assay using Homogeneous Time-Resolved Fluorescence (HTRF)

This protocol describes a competitive immunoassay for the detection of cAMP using HTRF technology.

A. Materials and Reagents

-

CHO-K1 or HEK293 cells stably expressing the human β2-adrenergic receptor

-

Cell culture medium (e.g., DMEM/F12)

-

Fetal Bovine Serum (FBS)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

Stimulation buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA)

-

This compound

-

Reference β2-agonist (e.g., Isoproterenol)

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

-

HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP cryptate)

-

384-well white microplates

-

HTRF-compatible microplate reader

B. Experimental Procedure

-

Cell Culture: Culture CHO-K1 or HEK293 cells expressing the human β2-adrenergic receptor in appropriate cell culture medium supplemented with FBS. Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Harvest cells using Trypsin-EDTA and resuspend in fresh culture medium. Seed the cells into a 384-well white microplate at an optimized density and incubate overnight to allow for cell attachment.

-

Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO). Perform serial dilutions of procaterol and a reference agonist in stimulation buffer to generate a concentration-response curve.

-

Agonist Stimulation:

-

Aspirate the culture medium from the wells.

-

Wash the cells once with stimulation buffer.

-

Add stimulation buffer containing a PDE inhibitor (e.g., 0.5 mM IBMX) to each well and pre-incubate for 15-30 minutes at 37°C.

-

Add the diluted procaterol, reference agonist, or vehicle control to the respective wells.

-

Incubate the plate at room temperature for 30 minutes to stimulate cAMP production.

-

-

cAMP Detection:

-

Prepare the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) according to the manufacturer's protocol.

-

Add the HTRF lysis buffer containing the detection reagents to each well.

-

Incubate the plate for 60 minutes at room temperature, protected from light.

-

-

Data Acquisition: Read the plate on an HTRF-compatible microplate reader, measuring the fluorescence emission at 665 nm and 620 nm.

C. Data Analysis

-

Calculate the HTRF ratio for each well: (Emission at 665 nm / Emission at 620 nm) x 10,000.

-

Generate a cAMP standard curve using the standards provided in the kit.

-

Convert the HTRF ratios from the experimental wells to cAMP concentrations using the standard curve.

-

Plot the cAMP concentration against the logarithm of the procaterol concentration.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the EC50 value.[1]

Other cAMP Assay Formats

Alternative methods for measuring cAMP accumulation include:

-

Enzyme-Linked Immunosorbent Assay (ELISA): This is a plate-based assay that uses a competitive binding format with an antibody specific for cAMP.

-

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay): This bead-based assay relies on the competition between endogenous cAMP and a biotinylated cAMP probe for binding to an anti-cAMP antibody-coated acceptor bead.

The choice of assay will depend on the available instrumentation, desired throughput, and sensitivity requirements.

Conclusion

This compound's therapeutic utility as a bronchodilator is a direct consequence of its function as a selective β2-adrenergic receptor agonist and its ability to potently stimulate the cyclic AMP signaling pathway. A thorough understanding of this molecular mechanism, supported by robust quantitative data and well-defined experimental protocols, is crucial for the ongoing research and development of novel therapeutics for respiratory diseases. This technical guide provides a comprehensive overview of the core principles governing this compound's action and serves as a valuable resource for scientists and researchers in the field.

References

- 1. benchchem.com [benchchem.com]

- 2. Effect of procaterol on Th2-related chemokines production in human monocyte and bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Relaxing actions of procaterol, a beta 2-adrenoceptor stimulant, on smooth muscle cells of the dog trachea - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Procaterol hydrochloride HPLC analytical method development

An advanced, stability-indicating High-Performance Liquid Chromatography (HPLC) method has been developed for the analysis of procaterol (B1663013) hydrochloride. This method is crucial for ensuring the quality, safety, and efficacy of this potent β2-adrenergic receptor agonist, which is widely used as a bronchodilator for treating asthma and other respiratory conditions.[1][2] The control of impurities in the active pharmaceutical ingredient (API) is a critical aspect of drug development and manufacturing.[1]

This application note provides a comprehensive protocol for the HPLC analysis of procaterol hydrochloride, suitable for researchers, scientists, and drug development professionals. The method is designed to separate and quantify this compound from its impurities and degradation products, making it a valuable tool for quality control and stability studies.

I. HPLC Method Parameters

A robust HPLC method for the analysis of this compound and its related substances has been established based on a composite of pharmacopeial methods and published scientific literature.[2]

| Parameter | Specification |

| Column | Octadecylsilanized silica (B1680970) gel (C18), 5 µm particle size (e.g., Waters Symmetry Shield™ C18, 4.6 mm x 150 mm)[2][3] |

| Mobile Phase | For Related Substances: 1.0 mmol·L⁻¹ sodium heptanesulfonate-methanol-acetic acid (81:15:4 v/v/v)[2][3] |

| Alternative for Related Substances (Japanese Pharmacopoeia): Dissolve 0.87 g of sodium 1-pentanesulfonate in 1000 mL of water. To 760 mL of this solution, add 230 mL of methanol (B129727) and 10 mL of glacial acetic acid.[4] | |

| Flow Rate | 1.0 mL/min[2] |

| Column Temperature | 35-40°C[2][4] |

| Detection Wavelength | 254 nm[3][4] |

| Injection Volume | 20 µL[4] |

II. Experimental Protocols

A. Preparation of Solutions

Mobile Phase Preparation (for Related Substances):

-

Accurately prepare a 1.0 mmol·L⁻¹ aqueous solution of sodium heptanesulfonate.

-

Mix the sodium heptanesulfonate solution, methanol, and glacial acetic acid in the ratio of 81:15:4 (v/v/v).[2][3]

-

Degas the mobile phase using a suitable method such as sonication or vacuum filtration.[2]

Standard Solution Preparation:

-

Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration.

Sample Solution Preparation:

-

Accurately weigh and dissolve the sample containing this compound in the mobile phase to achieve a target concentration similar to the standard solution.[4]

B. Chromatographic Procedure

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the standard solution and sample solutions into the chromatograph.

-

Record the chromatograms and analyze the data for the determination of this compound and its related substances.

C. System Suitability

To ensure the validity of the analytical results, system suitability tests should be performed. The resolution between procaterol and its closely related impurity, threo-procaterol, should be not less than 3.0.[4]

III. Method Validation

A validated stability-indicating HPLC method can effectively separate and quantify impurities in the presence of the API and its degradation products.[1] The validation parameters, based on International Council for Harmonisation (ICH) guidelines, are summarized below.

| Validation Parameter | Acceptance Criteria |

| Specificity | The method should be able to resolve the API from its impurities and degradation products. Peak purity should be demonstrated.[1] |

| Linearity | Correlation coefficient (r²) ≥ 0.999[3] |

| Accuracy (% Recovery) | 95.0% - 105.0%[3] |

| Precision (% RSD) | For repeatability and intermediate precision, the relative standard deviation should be within acceptable limits (typically ≤ 2%). |

| Robustness | The method should remain unaffected by small, deliberate variations in method parameters such as mobile phase composition, pH, column temperature, and flow rate. |

| Limit of Detection (LOD) and Limit of Quantitation (LOQ) | The method should be sensitive enough to detect and quantify impurities at the required levels. |

IV. Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.[1] These studies involve subjecting the drug substance to various stress conditions to generate potential degradation products.[4]

Protocol for Forced Degradation Study:

-

Acid Hydrolysis: Reflux the drug substance in 0.1 M HCl at 60°C for a specified time. Neutralize the solution before injection.[4]

-

Base Hydrolysis: Reflux the drug substance in 0.1 M NaOH at 60°C for a specified time. Neutralize the solution before injection.[4]

-

Oxidative Degradation: Treat the drug substance with 3% H₂O₂ at room temperature for a specified time.[4]

-

Thermal Degradation: Expose the solid drug substance to dry heat.

-

Photolytic Degradation: Expose the drug substance (solid and in solution) to UV light.

Samples from each stress condition should be analyzed by the stability-indicating HPLC method to separate the degradation products from the parent drug.[4]

V. Visualization of Workflows

Caption: Workflow for HPLC Analytical Method Development.

Caption: Interrelationship of HPLC Method Validation Parameters.

References

Application Note: Quantification of Procaterol Hydrochloride in Human Plasma using LC-MS/MS

Abstract

This application note details a robust and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of procaterol (B1663013) hydrochloride in human plasma. The protocol is designed for researchers, scientists, and professionals in drug development who require a reliable method for pharmacokinetic studies and bioequivalence assessments. The described method utilizes a simple liquid-liquid extraction for sample preparation and employs betaxolol (B1666914) as an internal standard, ensuring high recovery and accuracy. The method has been validated over a linear range of 0.005 to 1.0 ng/mL, with a lower limit of quantification of 0.005 ng/mL, making it suitable for the low therapeutic doses of procaterol.

Introduction

Procaterol hydrochloride is a potent beta-2 adrenergic receptor agonist used in the treatment of bronchospastic diseases such as asthma. Due to its administration in microgram doses, the resulting plasma concentrations are very low, necessitating a highly sensitive analytical method for accurate quantification.[1] This LC-MS/MS method provides the required sensitivity, selectivity, and accuracy for pharmacokinetic profiling of procaterol in human subjects.[1][2][3]

Experimental

Materials and Reagents

-

This compound (Standard)

-

Betaxolol Hydrochloride (Internal Standard)[1]

-

Acetonitrile (B52724) (HPLC Grade)

-

Methanol (HPLC Grade)

-

Formic Acid (AR Grade)

-

Ammonium Acetate (AR Grade)

-

Potassium Phosphate (1 M Solution)

-

2-Propanol (AR Grade)

-

Drug-free human plasma

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source

Chromatographic Conditions

| Parameter | Value |

| Column | Lichrospher® Silica (or equivalent) |

| Mobile Phase | 10 mM Ammonium Acetate : Acetonitrile (30:70, v/v)[1][2][3] |

| Flow Rate | 1.0 mL/min[1][2][3] |

| Injection Volume | 15 µL[1] |

| Column Temperature | Ambient |

Mass Spectrometric Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive[1][2][3] |

| Source Block Temperature | 90°C[1][2][3] |

| Desolvation Temperature | 500°C[1][2][3] |

| MRM Transitions | Procaterol: 290.99 > 273.64 m/z[1][2][3] |

| Betaxolol (IS): 308.33 > 116.31 m/z[1][2][3] |

Protocol

Standard and Quality Control (QC) Sample Preparation

-

Stock Solutions: Prepare individual stock solutions of this compound and betaxolol hydrochloride (Internal Standard, IS) in a suitable solvent (e.g., methanol).

-

Working Standard Solutions: Prepare serial dilutions of the procaterol stock solution with drug-free human plasma to create calibration standards at concentrations of 0.005, 0.01, 0.02, 0.05, 0.1, 0.2, 0.5, and 1.0 ng/mL.[1]

-

QC Samples: Prepare QC samples at low, medium, and high concentrations in a similar manner from a separate stock solution.

-

Internal Standard Working Solution: Prepare a working solution of betaxolol hydrochloride at a concentration of 0.02 µg/mL.[1]

Sample Preparation Protocol

-

Pipette 0.5 mL of plasma sample (standard, QC, or unknown) into a centrifuge tube.

-

Add 5 µL of the internal standard working solution (0.02 µg/mL betaxolol HCl).[1]

-

Add 25 µL of 1 M K2PO4 solution and vortex for 30 seconds.[1]

-

Add 5.0 mL of 2-propanol and vortex for 2 minutes for protein precipitation and extraction.[1]

-

Centrifuge the mixture at 3000 rpm for 10 minutes.[1]

-

Transfer the supernatant to a clean conical tube.

-

Add 100 µL of 3% formic acid to the supernatant and vortex for 30 seconds.[1]

-

Evaporate the solution to dryness under a gentle stream of nitrogen at ambient temperature.[1]

-

Reconstitute the residue in 200 µL of acetonitrile and vortex for 1 minute.[1]

-

Transfer 150 µL of the reconstituted solution to an autosampler vial.

-

Inject 15 µL into the LC-MS/MS system.[1]

Caption: Sample Preparation Workflow for Procaterol Quantification.

Method Validation Summary

The following tables summarize the quantitative data from the method validation studies.

Linearity

| Concentration Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |

| 0.005 - 1.0 | y = 2.414x + 0.0106 | 0.9998 |

| Data from six repeated experiments.[1] |

Precision and Accuracy

Within-Run Precision and Accuracy

| Spiked Concentration (ng/mL) | Mean Measured Concentration ± SD (ng/mL) (n=6) | Accuracy (%) | Precision (CV, %) |

| 0.005 | 0.0051 ± 0.0004 | 102.0 | 7.8 |

| 0.05 | 0.052 ± 0.0053 | 104.0 | 10.2 |

| 0.5 | 0.48 ± 0.02 | 96.0 | 4.2 |

| Data derived from six repeated experiments performed on each concentration in a single day.[1] |

Between-Run Precision and Accuracy

| Spiked Concentration (ng/mL) | Mean Measured Concentration ± SD (ng/mL) (n=6) | Accuracy (%) | Precision (CV, %) |

| 0.005 | 0.0052 ± 0.0003 | 104.0 | 5.8 |

| 0.05 | 0.054 ± 0.0047 | 108.0 | 8.7 |

| 0.5 | 0.49 ± 0.009 | 98.0 | 1.9 |

| Data derived from six repeated experiments performed on each concentration over three separate days.[1] |

Recovery

| Spiked Concentration (ng/mL) | Mean Recovery ± SD (%) (n=6) |

| 0.005 | 95.3 ± 8.7 |

| 0.05 | 86.2 ± 9.3 |

| 0.5 | 109.3 ± 4.7 |

| The average recovery rate for procaterol in human plasma samples exceeded 86%.[1][2][3] |

Limits of Detection and Quantification

| Parameter | Concentration (ng/mL) |

| Limit of Detection (LOD) | 0.001[1][2][3] |

| Lower Limit of Quantification (LLOQ) | 0.005[1][2][3] |

Results and Discussion

The developed LC-MS/MS method demonstrates excellent sensitivity, specificity, and reproducibility for the quantification of procaterol in human plasma. The simple liquid-liquid extraction procedure provides high recovery and minimizes matrix effects. The chromatographic conditions ensure a short run time with good peak shape and resolution from endogenous plasma components. The validation data presented confirms that the method is linear, precise, and accurate over the specified concentration range, making it well-suited for pharmacokinetic studies where low concentrations of procaterol are expected.

Conclusion

This application note provides a detailed and validated LC-MS/MS protocol for the determination of this compound in human plasma. The method is sensitive, reliable, and can be readily implemented in a bioanalytical laboratory for routine analysis in support of clinical and preclinical studies.

Caption: Overall Analytical Workflow.

References

- 1. jfda-online.com [jfda-online.com]

- 2. "A novel liquid chromatography/mass/mass spectrometry system to determi" by T.-W. Yu, R.R.-L. Chen et al. [jfda-online.com]

- 3. A Novel Liquid Chromatography/Mass/Mass Spectrometry System to Determine Procaterol Levels in Human Plasma|Airiti Library 華藝線上圖書館 [airitilibrary.com]

Application Notes and Protocols for the Detection of Procaterol Hydrochloride by Gas Chromatography-Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Procaterol (B1663013) hydrochloride is a potent, selective β2-adrenergic receptor agonist utilized as a bronchodilator for treating asthma and other respiratory conditions.[1] Due to its low therapeutic dosage, highly sensitive and specific analytical methods are imperative for its accurate quantification in biological matrices.[1][2] This is crucial for pharmacokinetic studies, therapeutic drug monitoring, and in the context of anti-doping control.[1][3][4] Gas chromatography-mass spectrometry (GC-MS) offers a robust and reliable platform for the analysis of procaterol, provided that appropriate sample preparation and derivatization are performed to enhance its volatility and chromatographic performance.[1][5][6]

This document provides detailed application notes and protocols for the detection and quantification of procaterol in biological samples, primarily urine and plasma, using GC-MS.

Signaling Pathway of Procaterol

Procaterol exerts its therapeutic effects by activating the β2-adrenergic receptor, a G-protein coupled receptor (GPCR). This initiates a signaling cascade involving the Gs alpha subunit, which stimulates adenylyl cyclase to increase intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Elevated cAMP activates Protein Kinase A (PKA), leading to the phosphorylation of downstream targets that ultimately results in the relaxation of airway smooth muscle and bronchodilation.[1]

Procaterol Signaling Pathway

Quantitative Data Summary

The following tables summarize the quantitative data for the determination of procaterol using GC-MS based on published methods.

Table 1: Method Validation Parameters for Procaterol in Human Urine

| Parameter | Value | Reference |

| Linearity Range | 5 - 40 ng/mL | [3] |

| Correlation Coefficient (r) | 0.98 | [3] |

| Limit of Detection (LOD) | 3 ng/mL | [3] |

| Limit of Quantification (LOQ) | 5 ng/mL | [3] |

| Recovery | 83% | [3] |

| Intra-day Precision (%RSD) | 0.75 - 0.94% | [3] |

| Inter-day Precision (%RSD) | 1.2 - 1.70% | [3] |